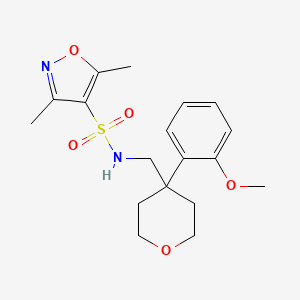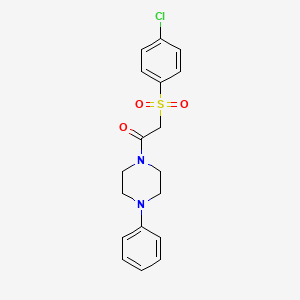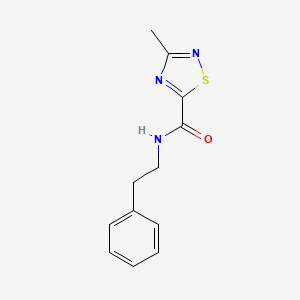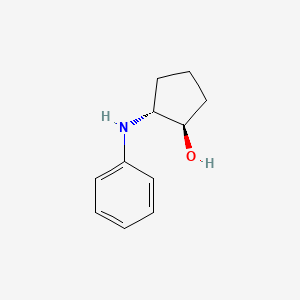
ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (hydroxyimino)cyanoacetate, also known as Oxyma, is a compound that has been used in peptide synthesis . It’s a non-explosive alternative to HOBt .
Synthesis Analysis
Recent studies have described the use of ethyl 2-cyano-2-(hydroxyimino)acetate, Oxyma, as a powerful coupling methodology for peptide synthesis .Chemical Reactions Analysis
Ethyl (hydroxyimino)cyanoacetate has been used in peptide synthesis . It’s a non-explosive alternative to HOBt and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .Wirkmechanismus
The mechanism of action of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant effects. In addition, this compound has been found to have a protective effect on the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in lab experiments is its relatively simple synthesis method. This compound is also a stable compound and can be stored for extended periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One of the areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific molecular targets of this compound. This can help in the development of more specific and effective therapeutic applications of this compound. Furthermore, the use of this compound in combination with other compounds or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic application in various fields of scientific research. The synthesis of this compound is a relatively simple process, and it has been found to have anti-tumor, neuroprotective, anti-inflammatory, and antioxidant effects. Although there are limitations to its use in lab experiments, there are several future directions for the research of this compound, which can lead to the development of more specific and effective therapeutic applications.
Synthesemethoden
The synthesis of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the reaction of 3-methylindole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of triethylamine. The resulting compound is then treated with ethyl chloroformate to obtain this compound. The synthesis of this compound is a relatively simple process and can be achieved through a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been found to have potential therapeutic application in various fields of scientific research. One of the most significant areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQVUNNUYCRKK-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N/O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)






![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)